molecular formula C9H10N2O B039507 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 121191-16-0

4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B039507
CAS No.: 121191-16-0
M. Wt: 162.19 g/mol
InChI Key: DQHHXWVRTBGXOF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10N2O It features a pyrrole ring substituted with methyl, acetyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-2-pyrrolecarbonitrile with acetyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The cyano and acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-2-pyrrolecarbonitrile: Similar structure but lacks the acetyl group.

    4-Acetyl-1H-pyrrole-2-carbonitrile: Similar structure but lacks the methyl groups.

Uniqueness

1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both methyl and acetyl groups, along with the cyano group, allows for a diverse range of chemical modifications and interactions .

Properties

CAS No.

121191-16-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-acetyl-1,5-dimethylpyrrole-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3

InChI Key

DQHHXWVRTBGXOF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N1C)C#N)C(=O)C

Canonical SMILES

CC1=C(C=C(N1C)C#N)C(=O)C

Synonyms

1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI)

Origin of Product

United States

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